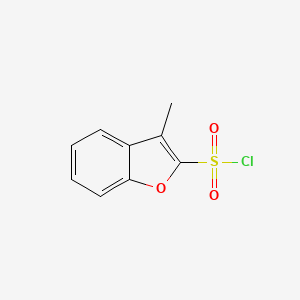

3-Methyl-1-benzofuran-2-sulfonyl chloride

Description

3-Methyl-1-benzofuran-2-sulfonyl chloride is a benzofuran derivative featuring a methyl group at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 2. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds, particularly in pharmaceuticals and agrochemicals.

The compound’s reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution.

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUCLGZESDJLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzofuran-2-sulfonyl chloride typically involves the sulfonylation of 3-methyl-1-benzofuran. One common method is the reaction of 3-methyl-1-benzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the benzofuran ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzofuran ring can undergo oxidation reactions, leading to the formation of benzofuran-2-sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis

3-Methyl-1-benzofuran-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows for nucleophilic substitutions, making it a valuable building block in organic chemistry. It can react with amines, alcohols, or thiols to form sulfonamides and sulfonate esters, which are essential in drug development and agrochemical formulations .

Reactivity and Mechanism

The compound undergoes several types of reactions:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles.

- Coupling Reactions : It participates in coupling reactions such as the Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Biological Applications

Antimicrobial Research

The benzofuran scaffold has been extensively studied for its antimicrobial properties. Compounds derived from this compound exhibit activity against various pathogens. Research indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .

Drug Development

The compound is being investigated for its potential as a therapeutic agent due to its ability to form bioactive compounds. Studies have shown that benzofuran derivatives can inhibit key enzymes involved in disease pathways, making them candidates for anti-inflammatory and anticancer drugs .

Case Study 1: Antimicrobial Activity

A study evaluated a series of benzofuran derivatives for their antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that certain modifications to the this compound structure significantly increased potency against these pathogens, suggesting its potential as a lead compound in drug discovery .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of lysine acetyltransferases (KAT6A and KAT6B) using derivatives of this compound. The findings revealed that specific substitutions led to enhanced binding affinity and selectivity towards these enzymes, highlighting the compound's significance in developing targeted therapies for diseases related to acetylation dysregulation .

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzofuran-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, leading to changes in their function and activity. The compound can also act as an inhibitor of certain enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-methyl-1-benzofuran-2-sulfonyl chloride with its closest analog identified in the evidence, 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride , and a hypothetical derivative for broader context:

Key Observations:

- Steric effects : Substituting methyl with ethyl (hypothetical case) could enhance steric hindrance, slowing nucleophilic attacks on the sulfonyl chloride group.

Crystallographic and Structural Analysis

Structural characterization of such compounds often relies on X-ray crystallography. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical tools in determining bond lengths, angles, and torsion angles, ensuring accurate structural assignments . For example, SHELXL’s robustness in handling small-molecule data makes it ideal for refining sulfonyl chloride derivatives .

Biological Activity

3-Methyl-1-benzofuran-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by a benzofuran core structure, which is known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, allowing for the formation of various derivatives that can exhibit distinct biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound may possess significant antimicrobial activity. A study highlighted the effectiveness of benzofuran derivatives against various bacterial strains, suggesting that modifications to the benzofuran structure could enhance their antimicrobial potency .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Notably, this compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies demonstrated that compounds with a similar structural framework exhibited cytotoxic effects against breast and lung cancer cells, indicating a promising avenue for further research into its mechanism of action and therapeutic efficacy .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with disease progression. For instance, it may interact with thiol-disulfide oxidoreductase enzymes, which are critical in maintaining redox balance within cells, thereby influencing cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on related compounds:

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of benzofuran derivatives, researchers synthesized various analogs of this compound. The results indicated that certain modifications led to improved efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Screening

Another significant study focused on the anticancer effects of benzofuran derivatives. Compounds were screened against several cancer cell lines, revealing that those with a sulfonyl chloride moiety exhibited potent cytotoxicity. This study provided insights into how structural alterations could lead to better therapeutic agents for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.